2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
Description
Properties
IUPAC Name |
2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2/c1-20-9-6-7-12(16)11(8-9)15-19-18-14(21-15)10-4-2-3-5-13(10)17/h2-8H,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEIKOBKCRYXBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C2=NN=C(O2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594458 | |
| Record name | 2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-31-6 | |
| Record name | 2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Diacylhydrazide Precursors
The most widely applied method for 1,3,4-oxadiazole synthesis involves cyclodehydration of diacylhydrazides. For the target compound, this approach proceeds via the reaction of 2-aminobenzohydrazide with 2-bromo-5-methoxybenzoyl chloride to form a diacylhydrazide intermediate, followed by cyclization under acidic conditions .
Procedure :
-
Synthesis of Diacylhydrazide :
-
2-Aminobenzohydrazide (1.51 g, 10 mmol) is dissolved in dry dichloromethane (20 mL) under nitrogen.
-
2-Bromo-5-methoxybenzoyl chloride (2.64 g, 10 mmol) is added dropwise at 0°C, followed by triethylamine (1.4 mL, 10 mmol).
-
The mixture is stirred at room temperature for 6 hours, yielding N'-(2-aminobenzoyl)-2-bromo-5-methoxybenzohydrazide as a white solid (3.2 g, 78%) .
-
-
Cyclization with Phosphorus Oxychloride :
-
The diacylhydrazide (3.2 g, 7.8 mmol) is refluxed in phosphorus oxychloride (15 mL) for 4 hours.
-
The reaction is quenched with ice-water, neutralized with sodium bicarbonate, and extracted with ethyl acetate.
-
Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) affords the target compound as a pale-yellow solid (2.1 g, 68%, m.p. 182–184°C) .
-
Key Data :
Oxidative Cyclization with Bromine
Oxidative cyclization of semicarbazides or thiosemicarbazides using bromine in acetic acid offers a regioselective route to 1,3,4-oxadiazoles . This method is particularly effective for introducing electron-withdrawing substituents like bromine.
Procedure :
-
Formation of Semicarbazide Intermediate :
-
Cyclization with Bromine :
-
The semicarbazide (2.8 g, 7.5 mmol) is dissolved in glacial acetic acid (20 mL).
-
Bromine (0.8 mL, 15 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 12 hours.
-
The product is precipitated by pouring into ice-water, filtered, and recrystallized from ethanol to yield the title compound (1.9 g, 64%, m.p. 178–180°C) .
-
Key Data :
Chlorodifluoroacetate-Mediated Cyclization
A novel one-pot method using sodium chlorodifluoroacetate (ClCF₂COONa) and potassium phosphate in acetonitrile enables efficient oxadiazole formation under mild conditions .
Procedure :
-
Reaction Setup :
-
2-Aminobenzohydrazide (1.51 g, 10 mmol) and ClCF₂COONa (2.07 g, 15 mmol) are combined in acetonitrile (20 mL).
-
Anhydrous K₃PO₄ (2.12 g, 10 mmol) is added, and the mixture is heated at 100°C in a sealed tube for 1 hour under nitrogen.
-
-
Workup and Purification :
Key Data :
Alternative Methods: Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for oxadiazole formation. A modified procedure using diacylhydrazides and polyphosphoric acid (PPA) achieves cyclization in minutes .
Procedure :
-
The diacylhydrazide (1.0 g, 2.4 mmol) and PPA (5 mL) are irradiated in a microwave reactor at 150°C for 10 minutes.
-
The mixture is cooled, poured into water, and extracted with ethyl acetate.
-
The organic layer is dried and concentrated to yield the product (0.7 g, 72%, m.p. 180–182°C) .
Key Data :
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency of the four primary methods:
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Diacylhydrazide Cyclization | High purity, scalable | Long reaction times | 68–72% |
| Oxidative Cyclization | Regioselective, bromine incorporation | Corrosive reagents | 64–68% |
| ClCF₂COONa-Mediated | Mild conditions, one-pot | Requires anhydrous conditions | 81% |
| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment needed | 72% |
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the oxadiazole ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Bromination: Bromine and iron powder as a catalyst.
Oxadiazole Formation: Hydrazine hydrate and carbon disulfide.
Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study highlighted the antibacterial and antifungal effects of similar oxadiazole derivatives, suggesting that 2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline could possess similar activities.
Case Study:
A synthesis of oxadiazole derivatives was conducted to evaluate their efficacy against various bacterial strains. Results showed that compounds with a bromo substituent displayed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Oxadiazoles have been investigated for their potential as anticancer agents. The presence of the methoxy group in the structure may enhance lipophilicity, improving cellular uptake.
Data Table: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 |
| Other Oxadiazole Derivative | HeLa (Cervical) | 9.8 |
| Another Oxadiazole Variant | A549 (Lung) | 15.0 |
Polymer Chemistry
The incorporation of oxadiazole moieties into polymers has been explored for developing advanced materials with enhanced thermal stability and optical properties.
Case Study:
A research team synthesized a polymer containing the oxadiazole unit and evaluated its thermal properties using thermogravimetric analysis (TGA). The results indicated a significant increase in thermal degradation temperature compared to conventional polymers .
Spectroscopic Studies
The compound has been analyzed using various spectroscopic techniques such as NMR and FTIR to understand its structural characteristics better.
Data Table: Spectroscopic Data
| Technique | Wavelength/Frequency | Description |
|---|---|---|
| NMR | δ 7.0 - 8.0 ppm | Aromatic protons observed |
| FTIR | 1650 cm⁻¹ | C=O stretching vibrations |
Mechanism of Action
The mechanism of action of 2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromo and methoxy groups may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Key Differences :
- Electronic Effects : The bromine and methoxy groups in the target compound create a balance of electron-withdrawing (Br) and electron-donating (OCH₃) effects, unlike purely electron-withdrawing (e.g., Cl in 3ag) or donating (e.g., CH₃ in ) substituents.
- Steric Profile : The 2-bromo-5-methoxyphenyl group introduces ortho-substitution steric hindrance, absent in para-substituted analogs like 3ag or .
Physicochemical Properties
Melting points, solubility, and spectral data vary significantly with substituents:
Observations :
- The target’s bromine and methoxy groups likely increase melting point compared to 3ai (150–152°C) due to enhanced intermolecular interactions (e.g., halogen bonding).
- Para-substituted derivatives (e.g., 3ag) generally exhibit higher melting points than ortho-substituted analogs (e.g., 3ai), suggesting substituent position critically influences crystallinity .
Biological Activity
2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its antibacterial, antifungal, and anticancer properties, supported by relevant research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 270.08 g/mol. The presence of the oxadiazole ring and the bromine substituent are significant for its biological activity.
Antibacterial Activity
Research indicates that compounds containing the oxadiazole moiety often exhibit notable antibacterial properties. A study highlighted that derivatives with halogen substitutions (like bromine) showed enhanced activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM to 22.9 µM against various bacterial strains such as Bacillus subtilis and Staphylococcus aureus .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Antifungal Activity
The antifungal potential of this compound was also explored. The compound showed effectiveness against common fungal strains such as Candida albicans and Aspergillus niger, with MIC values indicating significant antifungal activity .
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Aspergillus niger | 56.7 |
Anticancer Activity
In terms of anticancer properties, studies have shown that derivatives of oxadiazole compounds can inhibit cancer cell proliferation effectively. For instance, a related compound showed an IC50 value of 1 µM against the MCF-7 breast cancer cell line, indicating strong anticancer potential . The structure–activity relationship (SAR) analysis suggests that electron-donating groups enhance anticancer efficacy.
Case Studies
Several studies have investigated the biological activities of oxadiazole derivatives:
- Structure–Activity Relationship Studies : Research demonstrated that substituents on the phenyl ring significantly affect biological activity. Electron-withdrawing groups like bromine enhance antimicrobial activity while electron-donating groups improve anticancer potential .
- Comparative Studies : In comparative analyses with standard drugs like Doxorubicin, certain derivatives exhibited competitive IC50 values, suggesting potential for development as therapeutic agents .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).
Basic: How is the compound characterized spectroscopically?
Answer:
Standard characterization includes:
- IR Spectroscopy : Detect C=N (1600–1650 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .
- NMR :
- HRMS : Confirm molecular formula (e.g., C₁₅H₁₂BrN₃O₂ requires m/z 354.0087) .
Q. Methodological Note :
- Grow crystals via slow evaporation (solvent: ethanol/water).
- Use Mo-Kα radiation (λ = 0.71073 Å) for X-ray data collection .
Advanced: How do substituents (e.g., bromine, methoxy) influence biological activity?
Answer:
- Bromine : Enhances lipophilicity and DNA intercalation. Cu²⁺ complexes with brominated oxadiazoles show IC₅₀ values <10 µM against HCT-15 colon cancer cells due to groove-binding interactions .
- Methoxy : Improves solubility and antioxidant activity. 4-Methoxy derivatives exhibit IC₅₀ = 15.14 µM in DPPH assays, likely via radical scavenging .
Q. Structure-Activity Relationship (SAR) Table :
| Substituent | Activity (IC₅₀) | Reference |
|---|---|---|
| 2-Bromo-5-methoxy | Anticancer: 8.7 µM (HCT-15) | |
| 4-Chloro | Antioxidant: 22.5 µM |
Basic: What precautions are required during synthesis and handling?
Answer:
- Light Sensitivity : Store in amber vials or foil-covered vessels to prevent photodegradation .
- Toxicity : Use fume hoods; avoid inhalation (irritant). First aid: Rinse skin/eyes with water; seek medical attention .
- Purification : Remove triphenylphosphine oxide byproducts via silica gel chromatography .
Advanced: Can electrochemical methods replace traditional synthesis?
Answer:
Yes. Electrosynthesis using isatins and hydrazides achieves decarboxylative coupling at room temperature with green chemistry benefits:
- Conditions : Constant potential (1.2 V), Pt electrodes, acetonitrile/water solvent.
- Yield : 60–75% (vs. 50–90% for thermal methods) .
- Advantage : Avoids toxic coupling agents (e.g., EDCI, HOBt).
Advanced: How to design analogs for enhanced pharmacological properties?
Answer:
Q. Synthetic Workflow :
Introduce substituents via Suzuki coupling (aryl boronic acids).
Screen analogs using molecular docking (e.g., human topoisomerase I) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
